molecular formula C12H16N2 B1177420 midkine CAS No. 137497-38-2

midkine

货号: B1177420
CAS 编号: 137497-38-2
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Midkine (MDK) is a 13 kDa heparin-binding growth factor that plays crucial roles in development, tissue repair, and disease pathogenesis . This Research Use Only (RUO) product is a high-purity, recombinant Human this compound protein, essential for investigating mechanisms of cancer progression, neurobiology, and inflammatory diseases. Key Research Applications: Cancer Research: this compound is a recognized biomarker and functional mediator in numerous malignancies, including neuroblastoma, glioblastoma, and gastric, lung, and breast cancers . It promotes tumor growth by enhancing cell proliferation, survival, migration, and angiogenesis . A critical area of study is this compound's role in conferring resistance to chemotherapeutic agents . Neuroscience & Repair: Originally identified as a neurite growth-promoting factor, this compound is a key player in neuronal survival, migration, and repair following injuries such as cerebral infarct and traumatic brain injury . Inflammation & Autoimmunity: this compound acts as a central mediator of neuro-immune crosstalk and is implicated in the pathogenesis of autoimmune conditions like Multiple Sclerosis (MS) and rheumatoid arthritis by recruiting inflammatory cells and modulating immune responses . Mechanism of Action: this compound exerts its pleiotropic effects by binding to a multi-component receptor complex. This complex can include Receptor Protein Tyrosine Phosphatase Zeta (PTPRZ), Low-Density Lipoprotein Receptor-Related Protein (LRP), various integrins (α4β1, α6β1), and Anaplastic Lymphoma Kinase (ALK) . Downstream signaling primarily activates the PI3K/Akt and MAPK pathways, leading to pro-survival and growth signals, while also influencing the NF-κB and STAT3 pathways to drive inflammation and cell proliferation . This protein is offered in a ready-to-use format, rigorously quality-controlled for performance in cell culture, functional assays, and as a standard in immunoassays.

属性

CAS 编号

137497-38-2

分子式

C12H16N2

产品来源

United States

科学研究应用

Midkine in Cancer Research

This compound has emerged as a potential biomarker and therapeutic target in various cancers due to its role in tumor progression and metastasis.

Cancer Biomarker

This compound is abnormally expressed in several malignancies, including neuroblastoma, glioblastoma, and bladder carcinoma. Studies have shown that high levels of this compound correlate with poor prognosis in patients with these cancers . Its expression facilitates critical hallmarks of cancer such as:

  • Cell Growth : Promotes proliferation through signaling pathways that enhance cell survival.
  • Angiogenesis : Stimulates the formation of new blood vessels, supporting tumor growth.
  • Metastasis : Aids in the migration of cancer cells to distant sites .

Therapeutic Target

Research indicates that targeting this compound could inhibit tumor growth and improve treatment outcomes. For instance, this compound inhibitors are being explored for their potential to enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms .

This compound in Neurobiology

This compound's neuroprotective and neuroregenerative properties make it a promising candidate for treating neurological disorders.

Neuroprotection

This compound is upregulated following central nervous system injuries and has been shown to:

  • Reduce Neuronal Cell Death : Exogenous administration of this compound can suppress apoptosis in neuronal cells post-injury.
  • Enhance Neural Precursor Cell Migration : Promotes the proliferation and migration of neural precursor cells, aiding recovery after traumatic brain injuries .

Neurodegenerative Diseases

Studies suggest that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory responses and promoting neuronal survival . The potential application of this compound in developmental brain injuries remains an active area of research.

This compound in Regenerative Medicine

This compound's involvement in tissue repair and regeneration positions it as a valuable factor in regenerative medicine.

Wound Healing

This compound has been demonstrated to enhance wound healing by promoting cell migration and survival at injury sites . Its role as a dual regulator of epidermal development underscores its importance in tissue regeneration.

Stem Cell Research

Research indicates that this compound promotes the proliferation of primordial germ cells, which are crucial for gamete production. This finding has implications for fertility treatments and reproductive technologies .

Data Summary

The following table summarizes key findings regarding the applications of this compound across different fields:

Application AreaKey FindingsReferences
Cancer BiomarkerHigh expression correlates with poor prognosis; involved in growth/metastasis , ,
NeuroprotectionReduces neuronal death; enhances neural precursor cell migration , ,
Regenerative MedicinePromotes wound healing; supports primordial germ cell proliferation , ,

Case Study 1: this compound as a Cancer Biomarker

A study involving patients with glioblastoma showed that those with high this compound expression had significantly worse outcomes compared to those with low levels. This highlights this compound's potential as a prognostic marker and therapeutic target .

Case Study 2: this compound in Neuroprotection

In experimental models of stroke, administration of this compound significantly reduced neuronal loss and improved functional recovery, suggesting its utility as a therapeutic agent for ischemic brain damage .

相似化合物的比较

Neurodegeneration

  • This compound binds Aβ with higher affinity than PTN, inhibiting plaque formation in Alzheimer’s models.
  • This compound enhances microglial migration, promoting Aβ clearance, while PTN’s role in this process remains unclear .

Cancer Biology

  • This compound is a potent prognostic marker in OSCC, where its co-expression with NANOG correlates with advanced tumor stage, lymph node metastasis, and reduced survival . PTN’s prognostic utility in cancer is less documented.

Diagnostic Utility

Cancer Type This compound Performance PTN Performance References
Malignant Mesothelioma Sensitivity: 84% (vs. 76% for mesothelin); prognostic value for poor survival Limited data on PTN’s diagnostic role
Thyroid Cancer Serum levels correlate with tumor stage and lymph node metastasis Not studied as a standalone marker

Data Tables

Table 1: Binding Affinities of this compound and PTN to Key Ligands

Ligand This compound (IC₅₀/Kd) PTN (IC₅₀/Kd) References
Heparin High affinity (Cluster 2-dependent) Moderate affinity
Amyloid-β (Aβ) 160 nM >500 nM (estimated)
Chondroitin sulfate mimetics 130–189 µM (tetrasaccharides) Not reported

Table 2: Prognostic Significance in Cancer

Cancer Type This compound Findings PTN Findings References
OSCC Co-expression with NANOG predicts 5-year survival <50% No significant studies
Gastric Cancer Knockdown reduces proliferation and induces apoptosis Limited evidence

Research Findings and Implications

Neuroprotective Roles : this compound’s strong interaction with Aβ and heparan sulfate proteoglycans positions it as a therapeutic candidate for Alzheimer’s disease, whereas PTN’s weaker binding limits its efficacy .

Cancer Biomarkers: this compound outperforms PTN in diagnostic sensitivity across cancers, particularly in OSCC and HCC, where it integrates with clinical staging systems for risk stratification .

Therapeutic Targeting : Structural differences in heparin-binding domains make this compound a more viable target for small-molecule inhibitors, as seen in studies using chondroitin sulfate mimetics (IC₅₀ = 130–189 µM) .

准备方法

Vector Construction and Strain Selection

The human this compound gene (GenBank NM_001012334) is cloned into the pET-22b(+) vector under the T7 promoter, with the mature protein sequence (Val21–Asp143) excluding the signal peptide. The plasmid is transformed into E. coli BL21(DE3), a strain optimized for high-density fermentation and IPTG-inducible expression. Forward (5′-GGAATTCCATATGAAAAAGAAAGATAAG-3′) and reverse (5′-CCCAAGCTTAGTCCTTTCCCTTCC-3′) primers introduce NdeI and HindIII restriction sites, enabling directional cloning.

Fermentation and Inclusion Body Formation

Cultures are grown at 37°C in LB medium until OD~600~ reaches 0.8–1.0, followed by induction with 1 mM IPTG at 42°C for 3 hours. Post-induction, this compound accumulates in inclusion bodies, necessitating cell lysis via sonication in PBS buffer containing 1 mM EDTA and 0.1 mM PMSF. Inclusion bodies are recovered by centrifugation (12,000 × g, 15 minutes) and washed with 0.5% Triton X-100 to remove membrane contaminants.

Solubilization and Refolding

Denaturation is achieved using 6 M guanidine hydrochloride (GdnHCl) in Buffer G (20 mM Na~2~HPO~4~, 1 mM EDTA, pH 8.0). Refolding employs a 10-fold dilution into a buffer containing 20 mM Na~2~HPO~4~ and 1 mM EDTA (pH 7.4), with gradual pH adjustment to 8.0. Aggregation is minimized by drop-wise addition under vigorous stirring, followed by 24-hour incubation at 4°C.

Table 1: Yield and Purity During Recombinant this compound Purification

StepYield (%)Purity (%)
Inclusion Body Recovery10060
Refolding2790
S-Sepharose Chromatography6.2>98

Chemical Synthesis of this compound via Solution-Phase Methodology

Fragment Condensation Strategy

Full-length this compound (121 residues) is synthesized by coupling Boc-(1–59)-OH and H-(60–121)-OBzl fragments in a dichloromethane/trifluoroethanol (3:1) solvent system. Water-soluble carbodiimide and HOOBt facilitate amide bond formation, achieving 85% coupling efficiency.

Disulfide Bond Formation

Oxidative folding is performed in 50 mM Tris-HCl (pH 8.5) containing 2 mM reduced glutathione and 0.2 mM oxidized glutathione. The five disulfide bonds (Cys25–Cys43, Cys34–Cys50, Cys58–Cys85, Cys68–Cys109, Cys93–Cys121) are verified via tryptic peptide mapping and MALDI-TOF mass spectrometry.

Bioactivity of Synthetic Fragments

The C-terminal half (residues 60–121) retains neurite outgrowth and mitogenic activities, while the N-terminal half (1–59) shows reduced potency. This highlights the C-domain’s role in receptor binding and heparin interactions.

Downstream Purification and Quality Control

Ion-Exchange Chromatography

Refolded this compound is loaded onto an S-Sepharose column equilibrated with 20 mM Na~2~HPO~4~ (pH 6.0). Elution with a 0–500 mM NaCl gradient separates monomeric this compound from aggregates, achieving >98% purity as confirmed by SDS-PAGE and RP-HPLC.

Reverse-Phase HPLC Analysis

A ZORBAX StableBond-C18 column resolves this compound using a 10–30% acetonitrile gradient in 0.1% trifluoroacetic acid. Retention time (14.2 minutes) and peak symmetry (Asym ~1.1) correlate with commercial standards.

Bioactivity Validation

NIH3T3 fibroblast proliferation assays utilize 10–100 ng/ml this compound, with cell viability quantified via MTT reduction (OD~570~ = 0.85 ± 0.12 at 50 ng/ml). EC~50~ values for synthetic and recombinant this compound are comparable (2.1 nM vs. 2.4 nM) .

常见问题

Basic Research Question: How can midkine levels be accurately quantified in human tissue samples, and what methodological considerations are critical for reproducibility?

Answer:
this compound quantification in tissues typically employs ELISA or immunofluorescence (IF/ICC). Key considerations include:

  • Antibody Validation : Use recombinant antibodies with demonstrated specificity for human this compound (e.g., clone 241880H1, validated in HeLa cells for IF/ICC at 1:125–1:500 dilution) .
  • Normalization : Normalize this compound levels to total protein content (e.g., pg/mg) to account for tissue heterogeneity, as demonstrated in colorectal cancer studies .
  • Tissue Controls : Include non-cancerous adjacent tissues as internal controls, noting location-specific baselines (e.g., rectal vs. colonic tissue) .

Advanced Research Question: How can researchers resolve contradictions in this compound’s diagnostic performance across different cancer types?

Answer:
Contradictory findings (e.g., AUC = 0.593 in NDH vs. 0.511 in SCH ) may arise from:

  • Tissue-Specific Baselines : this compound expression varies by tissue origin; rectal non-cancerous tissue shows higher baseline levels than colonic, affecting fold-change calculations .
  • Cohort Stratification : Subgroup analyses by tumor stage or molecular subtypes (e.g., IGF-1R status in HCC ) can clarify context-dependent roles.
  • Multivariate Models : Incorporate covariates like tumor size or serum markers (e.g., correlation with serum this compound: r = 0.45, p = 0.081 ) to improve diagnostic specificity.

Basic Research Question: What statistical methods are recommended for analyzing this compound’s fold-change differences in diseased versus healthy tissues?

Answer:

  • Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., this compound levels in colorectal cancer: median 424.2 vs. 31.1 pg/mg, p < 0.0001 ).
  • ROC Analysis : Assess diagnostic utility (e.g., sensitivity = 76.67%, specificity = 53.33% at cutoff >546.8 pg/mg ).
  • Correlation Analysis : Apply Pearson/Spearman tests for linear/non-linear relationships (e.g., this compound vs. tumor size: r = -0.40, p = 0.017 ).

Advanced Research Question: What experimental models are suitable for investigating this compound’s role in cancer metastasis and therapeutic resistance?

Answer:

  • In Vitro Models : Use lentivirus-mediated overexpression (e.g., pcDNA3.1(+)-midkine in Huh7 cells ) to study proliferation and invasion.
  • In Vivo Models : Employ xenografts with this compound inhibitors to assess tumor growth suppression .
  • Pathway Analysis : Combine RNA-seq and proteomics to map this compound’s interaction with IGF-1R or immune checkpoints .

Basic Research Question: How should researchers control for confounding variables when comparing this compound expression across tumor stages?

Answer:

  • Matched-Pair Design : Compare cancerous and adjacent non-cancerous tissues from the same patient .
  • Covariate Adjustment : Include variables like tumor location (colon vs. rectum) and size in regression models .
  • Batch Effects : Standardize assay protocols (e.g., ELISA plate readers, antibody lots) to minimize technical variability .

Advanced Research Question: What mechanistic insights can be gained from studying this compound’s interaction with synthetic ligands or competitors?

Answer:

  • Binding Assays : Use fluorescence polarization (e.g., AFFINImeter) to quantify this compound-ligand affinity. Competitive models can differentiate binding sites (e.g., synthetic disaccharides vs. hexasaccharides) .
  • Structural Studies : Pair mutagenesis with cryo-EM to identify critical residues in this compound’s heparin-binding domains .

Basic Research Question: How can this compound’s role in autoimmune diseases like rheumatoid arthritis (RA) be methodologically explored?

Answer:

  • Longitudinal Sampling : Track serum this compound levels alongside DAS-28 scores and inflammatory markers (e.g., CRP, ESR ).
  • Cell-Based Assays : Isolate synovial fibroblasts to test this compound’s effect on cytokine secretion (e.g., IL-6, TNF-α).

Advanced Research Question: What strategies improve the reproducibility of this compound-focused studies in preclinical models?

Answer:

  • Antibody Reporting : Disclose clone IDs, dilutions, and validation data (e.g., IF/ICC in HeLa cells ).
  • Data Transparency : Publish raw datasets and analysis code, following guidelines like FAIR (Findable, Accessible, Interoperable, Reusable) .
  • Replication Studies : Use orthogonal methods (e.g., Western blot + ELISA) to confirm findings .

Basic Research Question: How does tumor microenvironment heterogeneity affect this compound’s prognostic value in cholangiocarcinoma (CCA)?

Answer:

  • Spatial Profiling : Apply multiplex IHC to map this compound expression in tumor vs. stromal compartments .
  • Bioinformatics : Integrate TCGA data with RNA-seq to identify co-expressed pathways (e.g., EMT, angiogenesis ).

Advanced Research Question: What are the challenges in developing this compound-targeted therapies, and how can they be addressed?

Answer:

  • Off-Target Effects : Screen inhibitors against homologous proteins (e.g., pleiotrophin) to ensure specificity .
  • Delivery Systems : Test nanoparticle encapsulation to enhance this compound inhibitor bioavailability in vivo .
  • Immune Modulation : Assess this compound’s role in T-cell exhaustion using PD-1/PD-L1 blockade models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。